physicochemical properties of 1-Cyclopropylpropan-1-amine HCl
physicochemical properties of 1-Cyclopropylpropan-1-amine HCl
An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopropylpropan-1-amine HCl
Foreword: A Molecule-Centric Approach to Preformulation
In the landscape of modern drug discovery and development, a comprehensive understanding of a candidate molecule's intrinsic physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, stable manufacturing, and predictable in vivo performance are built. This guide provides an in-depth analysis of 1-Cyclopropylpropan-1-amine hydrochloride, a molecule of interest for its unique structural motifs. Our focus extends beyond a simple recitation of data; we aim to elucidate the causal relationships between these properties and their implications for pharmaceutical development. As such, this document is structured to guide researchers and scientists through the critical evaluation process, from fundamental identity to complex solid-state behaviors, providing both the "what" and the "why" at each stage.
Molecular Identity and Core Characteristics
The initial phase of characterization involves confirming the identity and fundamental properties of the active pharmaceutical ingredient (API). These data serve as the primary reference points for all subsequent analyses. 1-Cyclopropylpropan-1-amine HCl is the hydrochloride salt of the primary amine 1-Cyclopropylpropan-1-amine. The salt formation is a common strategy to enhance the solubility and stability of basic compounds.
| Property | Value | Source |
| IUPAC Name | 1-cyclopropylpropan-1-amine;hydrochloride | |
| Molecular Formula | C₆H₁₄ClN | [1] |
| Molecular Weight | 135.63 g/mol | [1] |
| CAS Number | 677743-70-3 | [1] |
| Canonical SMILES | CCC(C1CC1)N.Cl | [1] |
| Parent Compound | 1-Cyclopropylpropan-1-amine (C₆H₁₃N, MW: 99.17 g/mol ) | [2] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, the negative logarithm of the acid dissociation constant, is arguably one of the most critical physicochemical parameters for an ionizable drug substance. It governs the extent of ionization at any given pH, which directly influences solubility, absorption, distribution, and excretion. For a primary amine salt like 1-Cyclopropylpropan-1-amine HCl, the pKa refers to the equilibrium between the protonated (ammonium ion) and the neutral (free amine) forms. This equilibrium is fundamental to predicting how the drug will behave in the varying pH environments of the gastrointestinal tract and bloodstream.
Causality and Significance in Drug Development:
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Solubility: The protonated, ionized form is significantly more water-soluble than the neutral, free base form. Knowing the pKa allows formulators to predict the pH at which the compound will precipitate and to design formulations (e.g., buffered solutions) that maintain solubility.
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Absorption: Drug absorption across biological membranes, which are lipidic in nature, is typically favored for the neutral, more lipophilic species. The pKa, in conjunction with the Henderson-Hasselbalch equation, allows for the calculation of the percentage of the neutral form at the physiological pH of the small intestine (approx. 6.5-7.5), providing a first-pass estimation of its potential for oral absorption. [3]* Drug-Drug Interactions: Changes in gastric or intestinal pH, potentially caused by co-administered drugs (e.g., proton pump inhibitors), can alter the ionization state and, consequently, the absorption profile of a pH-sensitive drug.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds. [3]The process involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 20-40 µmoles of 1-Cyclopropylpropan-1-amine HCl and dissolve it in a known volume (e.g., 50 mL) of a slightly acidified, degassed water. A co-solvent like methanol (e.g., 10% v/v) may be used if the free base has low aqueous solubility. [3]2. Titration: Place the solution in a thermostatted vessel (e.g., at 25 °C) and begin titrating with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. A calibrated pH meter with a suitable electrode is essential.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve. It corresponds to the pH at which half of the amine has been neutralized (i.e., the midpoint of the buffer region). More sophisticated analysis involves plotting the first or second derivative of the curve to pinpoint the equivalence point, from which the half-equivalence point (and thus the pKa) can be accurately calculated. [4]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP and LogD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: Represents the ratio of the concentration of the neutral species of a compound in a biphasic system (typically octanol and water) at equilibrium. It is an intrinsic property of the molecule.
-
LogD: Represents the ratio of the sum of the concentrations of all species (ionized and neutral) of a compound between octanol and water at a specific pH. For an ionizable compound, LogD is pH-dependent and is the more physiologically relevant parameter. [5]
Causality and Significance in Drug Development:
-
Membrane Permeability: A drug must cross lipid cell membranes to be absorbed and distributed. Higher lipophilicity generally leads to better permeability.
-
Aqueous Solubility: Conversely, very high lipophilicity (high LogP/LogD) often corresponds to poor aqueous solubility, creating formulation challenges.
-
Pharmacokinetic Profile: Lipophilicity influences protein binding, volume of distribution, and metabolic clearance. An optimal LogD range (often cited as 1-3 for orally absorbed drugs) is sought to balance solubility and permeability for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. [6]
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The shake-flask method is the traditional and most direct way to measure the distribution coefficient. The LogD at pH 7.4 is particularly relevant as it mimics the pH of blood plasma.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the layers to separate. This minimizes volume changes during the experiment. [7]2. Partitioning: Prepare a stock solution of 1-Cyclopropylpropan-1-amine HCl in the pre-saturated aqueous buffer. Add a known volume of this solution to a known volume of pre-saturated n-octanol in a glass vial.
-
Equilibration: Cap the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. [7][8]5. Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Caption: Shake-flask workflow for experimental LogD determination.
Solid-State Properties: The Foundation of Stability and Manufacturability
For a crystalline solid like 1-Cyclopropylpropan-1-amine HCl, the solid-state properties are paramount. They dictate the material's stability, handling, and processing characteristics, which can have profound effects on the final drug product's quality and performance.
Melting Point
The melting point is a fundamental thermal property used for identification and as an indicator of purity. A sharp melting point typically signifies a pure, crystalline compound. For drug development, it also provides an initial indication of the material's thermal stability.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. [9]For a hydrochloride salt, which can be inherently hygroscopic, this is a critical parameter to evaluate. [10] Causality and Significance in Drug Development:
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Physical Stability: Moisture uptake can lead to physical changes such as deliquescence (dissolving in absorbed water), caking, or changes in crystal form (polymorphic transformation). []* Chemical Stability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, reducing the shelf-life of the API. [10]* Manufacturing and Handling: Highly hygroscopic materials can be difficult to handle and process, requiring controlled low-humidity environments, which increases manufacturing costs. []* Dosage Form Performance: Changes in the physical state of the API due to moisture can alter dissolution rates and, consequently, bioavailability.
Experimental Protocol: Gravimetric Sorption Analysis (GSA)
GSA is a precise method to quantify moisture sorption and desorption, providing a detailed hygroscopicity profile.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the API (e.g., 5-10 mg) onto the microbalance of a dynamic vapor sorption (DVS) instrument.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the initial dry weight.
-
Sorption/Desorption Cycle: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until it equilibrates.
-
Desorption: After reaching the maximum RH, the process is reversed, decreasing the RH stepwise back to 0% to measure moisture loss.
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The material can then be classified according to established criteria, such as those from the European Pharmacopoeia. [12]
Hygroscopicity Class (Ph. Eur.) Weight Gain (at 25°C / 80% RH) Non-hygroscopic < 0.2% Slightly hygroscopic ≥ 0.2% and < 2% Hygroscopic ≥ 2% and < 15% Very hygroscopic ≥ 15% | Deliquescent | Sufficient water is absorbed to form a liquid |
Source: Adapted from European Pharmacopoeia guidelines. [12]
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. [13]Different polymorphs of the same compound are chemically identical but are distinct solid-state forms with different physical properties.
Causality and Significance in Drug Development:
-
Bioavailability: Different polymorphs can have significantly different solubilities and dissolution rates. The appearance of a less soluble, more stable polymorph during storage or manufacturing can lead to a dramatic decrease in bioavailability, as famously occurred with the HIV drug Ritonavir. [14]* Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable. Metastable forms can convert to the stable form over time, altering the drug product's properties. [15]* Intellectual Property: Different polymorphic forms can be separately patented, making a thorough polymorph screen essential for both innovator and generic drug companies. []
Workflow: Polymorph Screening
A polymorph screen is an exhaustive experimental search designed to discover as many crystalline forms of a compound as possible by crystallizing it under a wide range of conditions.
Caption: A comprehensive polymorph screening and selection workflow.
The primary analytical technique for identifying different crystalline forms is X-Ray Powder Diffraction (XRPD), as each polymorph will produce a unique diffraction pattern. [14]Thermal methods like DSC are used to identify melting points and phase transitions between forms.
Conclusion: Synthesizing a Comprehensive Preformulation Profile
The are interconnected and collectively define its "developability." A low aqueous solubility can be rationalized by its LogD, while its pH-dependent solubility is dictated by its pKa. The stability of the solid form hinges on its hygroscopicity and the identification of the most stable polymorph. This guide has outlined the critical parameters and provided robust, validated methodologies for their determination. By systematically investigating these properties, researchers and drug development professionals can mitigate risks, optimize formulation strategies, and build a solid foundation for a successful therapeutic product.
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